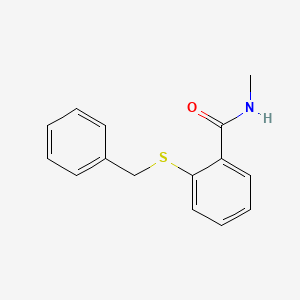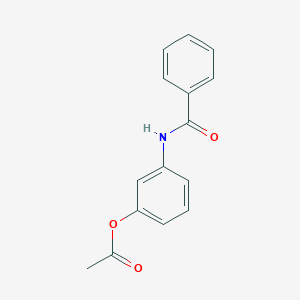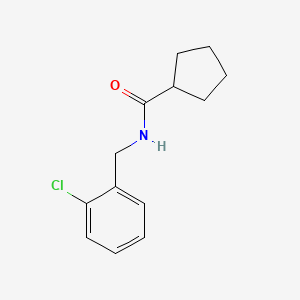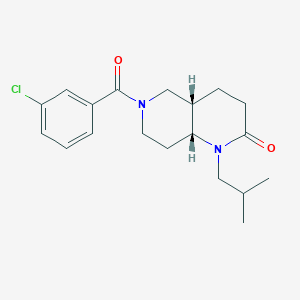![molecular formula C23H16ClNO6 B5356529 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate](/img/structure/B5356529.png)
2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate, also known as CNB-001, is a chemical compound that has been found to have potential therapeutic applications in the treatment of neurodegenerative diseases. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
作用機序
The mechanism of action of 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate is not fully understood, but it is believed to act through multiple pathways. It has been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. This compound also inhibits the activation of microglia, which are immune cells in the brain that can cause inflammation and neuronal damage. Additionally, this compound has been shown to modulate the levels of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key contributors to neurodegeneration. This compound has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect neurons from oxidative damage. Additionally, this compound has been shown to improve mitochondrial function, which is important for cellular energy production and neuronal survival.
実験室実験の利点と制限
2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate has several advantages for laboratory experiments. It is stable and can be easily synthesized using standard organic chemistry techniques. It has also been extensively studied in animal models of neurodegenerative diseases, which provides a solid foundation for further research. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to fully elucidate its effects.
将来の方向性
There are several future directions for research on 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate. One area of focus is to further investigate its mechanism of action and identify the specific pathways through which it exerts its neuroprotective effects. Another area of research is to explore the potential therapeutic applications of this compound in human clinical trials. Additionally, researchers could investigate the potential of this compound as a treatment for other neurological disorders such as traumatic brain injury and stroke. Finally, researchers could explore the potential of this compound as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of neurodegenerative diseases. Its neuroprotective effects, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied. Further research is needed to fully elucidate its mechanism of action and explore its potential as a treatment for other neurological disorders.
合成法
2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This reaction involves the condensation of 4-nitrobenzaldehyde with 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenol in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography or recrystallization to obtain this compound in its pure form.
科学的研究の応用
2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has been found to have neuroprotective effects by reducing oxidative stress, inflammation, and neuronal death. This compound has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
特性
IUPAC Name |
[2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO6/c1-30-19-11-12-20(21(26)13-4-15-2-7-17(24)8-3-15)22(14-19)31-23(27)16-5-9-18(10-6-16)25(28)29/h2-14H,1H3/b13-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKITYMNYIXNJLT-YIXHJXPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-beta-alaninate oxalate](/img/structure/B5356456.png)
amine hydrochloride](/img/structure/B5356465.png)
![2-{1-[1-(1-methyl-1H-imidazol-2-yl)butyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5356473.png)


![2-(1H-benzimidazol-2-yl)-3-{3-methoxy-4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5356499.png)
![N~2~-({3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetyl)glycinamide](/img/structure/B5356506.png)
![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5356507.png)


![N-[3-(benzyloxy)benzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5356534.png)
![[2-(4-biphenylyloxy)ethyl]ethylamine hydrochloride](/img/structure/B5356541.png)
![4-[3-bromo-4-(dimethylamino)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5356548.png)
![1-(4-fluorobenzyl)-N-[(1R)-2-hydroxy-1-phenylethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5356551.png)
